4-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
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Overview
Description
4-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a complex organic compound that belongs to the class of aromatic amides
Mechanism of Action
Target of Action
The primary targets of 4-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide are the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling processes .
Mode of Action
The compound interacts with its targets, JNK2 and JNK3, by inhibiting their activity . X-ray crystallography has revealed a unique binding mode, where the 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction disrupts the normal function of the kinases, leading to their inhibition .
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases affects the MAPK signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis . The disruption of this pathway can therefore have significant downstream effects on these processes .
Result of Action
The inhibition of JNK2 and JNK3 kinases by this compound can lead to changes in cellular processes controlled by the MAPK pathway . This includes potential alterations in cell growth, differentiation, and apoptosis . The exact molecular and cellular effects would depend on the specific cellular context and the presence of other signaling molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-amine with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
4-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-4-nitro-3-isoxazolecarboxamide
Uniqueness
4-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is unique due to its specific combination of cyano groups and benzothiophene moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c18-9-11-5-7-12(8-6-11)16(21)20-17-14(10-19)13-3-1-2-4-15(13)22-17/h5-8H,1-4H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYQKCMXYQOLNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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